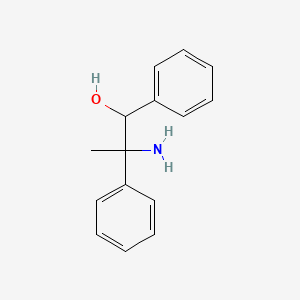![molecular formula C17H17NO4 B14058467 Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- CAS No. 88936-19-0](/img/structure/B14058467.png)
Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- is a synthetic organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- typically involves multiple steps, including protection, condensation, and hydrolysis . The process begins with the protection of hydroxyl groups, followed by the condensation of the protected intermediates, and finally, hydrolysis to yield the target compound. The reaction conditions are optimized to control impurities and improve product quality.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar steps as in laboratory synthesis but with optimized conditions for higher yields and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- has a wide range of scientific research applications . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it is used in the formulation of sunscreens and other skincare products due to its UV-absorbing properties .
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can lead to changes in cellular processes and potentially therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- include hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (Uvinul® A plus) and other benzophenone derivatives . These compounds share structural similarities and are often used in similar applications, such as UV filters in sunscreens.
Uniqueness: What sets benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- apart is its specific molecular structure, which imparts unique properties, such as its UV-absorbing capability and potential therapeutic effects . This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88936-19-0 |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-3-18-14-9-15(19)13(8-10(14)2)16(20)11-6-4-5-7-12(11)17(21)22/h4-9,18-19H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
WNTBYRGDUJYEFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)




![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)







